BenchChemオンラインストアへようこそ!

N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

CNS drug design blood-brain barrier permeability lipophilicity optimization

Deploy this 1,4-benzodioxine-6-sulfonamide as your core SAR scaffold for α₂C adrenoceptor antagonist optimization, as pioneered by Orion Pharma. Its CNS-favorable profile (XLogP3 1.4, TPSA 76.2 Ų) and achiral, modular structure (1-methylpiperidine + benzodioxine sulfonyl chloride) enable high-throughput reaction screening and BBB penetration studies without stereochemical complications. Procurement alongside N-benzyl or N-furanylmethyl analogs enables direct correlation of N-substituent lipophilicity with brain-to-plasma ratios.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 953232-17-2
Cat. No. B2914097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS953232-17-2
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H22N2O4S/c1-17-6-4-12(5-7-17)11-16-22(18,19)13-2-3-14-15(10-13)21-9-8-20-14/h2-3,10,12,16H,4-9,11H2,1H3
InChIKeyNWRBYKRCAIWCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 953232-17-2): Structural and Pharmacological Baseline


N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked via a methylene bridge to a 1-methylpiperidine moiety [1]. With a molecular formula of C₁₅H₂₂N₂O₄S and molecular weight of 326.41 g/mol, this compound belongs to the benzodioxine methyl piperidine class developed by Orion Pharma as α₂C adrenoceptor antagonists [2]. The compound exhibits physicochemical properties consistent with CNS drug-likeness, including a calculated XLogP3 of 1.4 and topological polar surface area (TPSA) of 76.2 Ų [1]. Its structure combines a hydrogen bond-capable sulfonamide group with a basic tertiary amine, providing balanced solubility and permeability characteristics relevant to neurological target engagement [2].

Why Generic Substitution of N-[(1-Methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with In-Class Analogs Is Not Advisable


Within the benzodioxine-piperidine sulfonamide class, even seemingly minor modifications to the N-substituent on the piperidine ring can profoundly alter physicochemical properties and biological target engagement [1]. The 1-methylpiperidine moiety of this compound provides a specific balance of basicity (pKa of the tertiary amine), lipophilicity (XLogP3 1.4), and steric profile that differs materially from analogs bearing bulkier N-substituents such as benzyl, furanylmethyl, or pyrazinyl groups [2]. These variations directly impact blood-brain barrier permeability, receptor binding kinetics, and metabolic stability [1]. The sulfonamide at the 6-position of the benzodioxine scaffold, combined with the specific methylene-linked 1-methylpiperidine, creates a unique pharmacophoric geometry that cannot be replicated by simply exchanging the N-substituent or using the unsubstituted benzodioxine-6-sulfonamide core [2].

N-[(1-Methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


CNS Drug-Likeness: Physicochemical Differentiation of the N-Methylpiperidine Moiety vs. N-Benzyl and N-Furanylmethyl Analogs

The N-methyl substituent on the piperidine ring confers a calculated XLogP3 of 1.4 and TPSA of 76.2 Ų to the target compound [1]. In contrast, the N-benzylpiperidine analog is predicted to exhibit substantially higher lipophilicity (estimated XLogP3 > 2.5) due to the additional aromatic ring, while the N-furanylmethyl analog introduces additional hydrogen bond acceptors that increase TPSA beyond the 60–90 Ų optimal CNS range . The target compound's XLogP3 falls within the ideal CNS drug range of 1–3, and its TPSA remains under the 90 Ų threshold associated with favorable brain penetration [2].

CNS drug design blood-brain barrier permeability lipophilicity optimization physicochemical profiling

Hydrogen Bonding Capacity: Sulfonamide NH Donor Advantage vs. Unsubstituted Benzodioxine-6-Sulfonamide Core Scaffold

The target compound possesses one hydrogen bond donor (the sulfonamide NH) and six hydrogen bond acceptors (two sulfonamide oxygens, two benzodioxine oxygens, one piperidine nitrogen, and one sulfonamide nitrogen), yielding a balanced HBD/HBA ratio of 1:6 [1]. The parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 90222-81-4) retains the sulfonamide NH donor but lacks the piperidine tertiary amine HBA, reducing its total acceptor count and potentially limiting its interaction with receptor binding pockets that require a basic nitrogen for ionic or hydrogen bond interactions .

hydrogen bonding target engagement binding affinity sulfonamide pharmacophore

Class-Level α₂C Adrenoceptor Antagonist Potency: Contextualization Within the Orion Pharma Benzodioxine-Piperidine Series

Wang et al. (2022) reported that benzodioxine methyl piperidine derivatives from Orion Pharma exhibit 'highly potent and selective α₂C antagonism,' with the series specifically designed to improve pharmacokinetics over a previous clinical candidate molecule [1]. The series utilizes the benzodioxine methyl piperidine scaffold as a central pharmacophore, with optimization focused on balancing potency, selectivity over α₂A and α₂B subtypes, and metabolic stability [1]. The target compound, bearing the signature 1-methylpiperidin-4-ylmethyl substituent and 6-sulfonamide on the benzodioxine core, represents a key structural motif within this series [2]. In contrast, ORM-10921—a structurally distinct α₂C antagonist with a rigid tetracyclic framework—demonstrates a Ki of 1.4 nM at α₂C-AR but has different pharmacokinetic properties and synthetic complexity .

alpha2C adrenoceptor antagonist neuropsychiatric CNS selectivity Orion Pharma

Rotatable Bond Count and Conformational Flexibility: Differentiation from More Rigid α₂C Antagonist Scaffolds

The target compound possesses 4 rotatable bonds, providing moderate conformational flexibility that may facilitate induced-fit binding to the α₂C adrenoceptor orthosteric site [1]. ORM-10921, by comparison, contains a rigid tetracyclic framework with two chiral centers that restricts conformational freedom [2]. Piperoxan, the classical benzodioxane α-adrenergic blocker, has only 2 rotatable bonds (the methylene linker between benzodioxane and piperidine) and lacks the sulfonamide extension . The intermediate flexibility of the target compound balances the entropic penalty of binding with the ability to sample conformations for optimal receptor complementarity.

conformational flexibility rotatable bonds entropy ligand efficiency drug design

Synthetic Tractability and Derivatization Potential vs. Structurally Complex α₂C Antagonists

The synthesis of the target compound proceeds via a modular two-component route: reaction of 1-methylpiperidine with formaldehyde to form N-(1-methylpiperidin-4-yl)methanol, followed by sulfonamide coupling with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride . This convergent approach contrasts with the multi-step asymmetric synthesis required for ORM-10921, which necessitates Bischler–Napieralski cyclization and asymmetric reduction to establish its two chiral centers [1]. The target compound is achiral, eliminating the need for enantiomeric separation or asymmetric synthesis . The 1-methylpiperidine nitrogen and sulfonamide NH each provide handles for further derivatization, enabling rapid SAR exploration around both the amine and sulfonamide positions [2].

synthetic accessibility derivatization lead optimization SAR studies medicinal chemistry

N-[(1-Methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Evidence-Based Application Scenarios for Scientific Procurement


CNS Lead Optimization: α₂C Adrenoceptor Antagonist SAR Studies

This compound is best deployed as a central scaffold for structure-activity relationship (SAR) exploration of α₂C adrenoceptor antagonists, based on the Orion Pharma series reported by Wang et al. (2022) [1]. Its favorable CNS physicochemical profile (XLogP3 1.4, TPSA 76.2 Ų) [2] and modular synthetic accessibility [3] make it an efficient starting point for systematic variation of the N-substituent, sulfonamide linker, and benzodioxine substitution pattern. Procurement of this compound enables parallel SAR campaigns that would be impractical with the synthetically complex ORM-10921 scaffold.

CNS Pharmacokinetic Profiling: Comparative Brain Penetration Studies

The compound's computed physicochemical parameters (XLogP3 1.4, TPSA 76.2 Ų, HBD 1) place it within established CNS drug-likeness criteria [1], making it a suitable tool compound for in vitro and in vivo blood-brain barrier penetration studies. When procured alongside its N-benzyl or N-furanylmethyl analogs, researchers can directly correlate N-substituent lipophilicity with brain-to-plasma ratios, generating predictive models for future CNS candidates [2].

Pharmacophore Validation: Differentiating α₂C vs. α₂A/α₂B Subtype Selectivity

Within the context of α₂ adrenoceptor subtype selectivity studies, this compound can serve as a probe to evaluate how the benzodioxine-6-sulfonamide motif contributes to α₂C subtype preference, as reported for the broader benzodioxine methyl piperidine series [1]. Procurement alongside non-selective α₂ antagonists such as atipamezole enables direct selectivity profiling in radioligand displacement assays across α₂A, α₂B, and α₂C subtypes, generating data critical for understanding the structural determinants of subtype selectivity [2].

Synthetic Methodology Development: Modular Sulfonamide Coupling Protocols

The compound's two-component structure (1-methylpiperidin-4-ylmethanol plus benzodioxine-6-sulfonyl chloride) provides a model system for developing and optimizing sulfonamide coupling methodologies relevant to medicinal chemistry workflows [1]. Its achiral nature eliminates stereochemical complications, allowing reaction condition optimization (solvent, base, temperature, catalyst) to proceed without enantiomeric outcome considerations, facilitating high-throughput reaction screening approaches [2].

Quote Request

Request a Quote for N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.